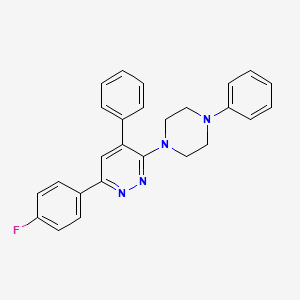
Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- is a heterocyclic compound with significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridazine ring substituted with fluorophenyl, phenyl, and phenyl-piperazinyl groups
Preparation Methods
The synthesis of Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- involves multiple steps, typically starting with the preparation of the pyridazine core One common synthetic route includes the reaction of hydrazine derivatives with diketones to form the pyridazine ringIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly at the phenyl and piperazinyl groups, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- can be compared with other similar compounds, such as:
5-(4-fluorophenyl)-4-(1-piperazinyl)thieno(2,3-d)pyrimidine: This compound shares structural similarities but differs in its thieno-pyrimidine core.
3-(4-fluorophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine: This compound has a similar pyridazine core but different substituents. The uniqueness of Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties
Biological Activity
Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)-, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyridazine class and is characterized by a unique structure that includes:
- A pyridazine ring .
- Substituents such as 4-fluorophenyl , 4-phenyl , and a piperazine moiety .
Its molecular formula is C26H23FN, with a molecular weight of 396.47 g/mol. The presence of fluorine and multiple phenyl groups contributes to its chemical reactivity and biological interactions .
Research indicates that pyridazine derivatives, including this specific compound, may interact with various biological macromolecules, influencing several pathways. Notably, studies have shown that compounds with similar structures exhibit significant pharmacological properties such as:
- Monoamine Oxidase (MAO) Inhibition : Pyridazine derivatives have been evaluated for their ability to inhibit MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. For instance, related compounds demonstrated IC50 values as low as 1.57 µM for MAO-A and showed selectivity for MAO-B .
- Anticancer Activity : Various pyridazine derivatives have been screened against cancer cell lines, revealing promising activity with MIC values ranging from 0.5 to 128 µg/mL against pathogens like Staphylococcus aureus and MRSA . The compound's structure allows for effective binding to targets involved in cancer progression.
Pharmacological Properties
The biological activities of pyridazine derivatives can be summarized as follows:
Case Studies
- MAO Inhibition Study : A study focused on the synthesis of pyridazinones containing piperazine moieties found that compounds T3 and T6 were reversible inhibitors of MAO-B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s due to their selectivity and low toxicity towards healthy cells .
- Anticancer Evaluation : Another investigation screened a series of pyridazine derivatives against 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated several compounds exhibited potent anticancer properties, highlighting the therapeutic potential of pyridazine-based structures in oncology .
Properties
CAS No. |
190776-50-2 |
|---|---|
Molecular Formula |
C26H23FN4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-4-phenyl-3-(4-phenylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C26H23FN4/c27-22-13-11-21(12-14-22)25-19-24(20-7-3-1-4-8-20)26(29-28-25)31-17-15-30(16-18-31)23-9-5-2-6-10-23/h1-14,19H,15-18H2 |
InChI Key |
RSJOSFPGRLWVAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















